N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked to a phenyl ring substituted with a thiophen-2-yl acetamide group. This compound has been investigated in high-throughput screening (HTS) campaigns for pharmacoperone activity, where it demonstrated structural similarity to known active compounds based on Tanimoto scores . Its design leverages the thiazolo-pyridine scaffold, a motif associated with diverse biological activities, including enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-16(11-14-6-3-9-23-14)20-13-5-1-4-12(10-13)17-21-15-7-2-8-19-18(15)24-17/h1-10H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIVOESDVKMSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thiazolo[5,4-b]pyridine core, which is known for its diverse biological activities. The molecular formula is , and it features a thiophene moiety that may enhance its pharmacological properties.
Target Enzyme:
The primary target of this compound is the phosphoinositide 3-kinase (PI3K) .
Mode of Action:
The compound inhibits PI3K activity, leading to the modulation of several downstream signaling pathways, particularly the PI3K/AKT/mTOR pathway . This inhibition can result in decreased cell proliferation and increased apoptosis in cancer cells, making it a potential therapeutic agent in oncology.
Biological Activity and Efficacy
Recent studies have demonstrated that derivatives of thiazolo[5,4-b]pyridine exhibit significant inhibitory effects on PI3K. For instance, one study reported that a related compound achieved an IC50 value of 3.6 nM against PI3Kα, indicating potent activity . The structure-activity relationship analysis revealed that specific functional groups are crucial for enhancing inhibitory potency.
Table 1: Structure-Activity Relationships (SAR) of Thiazolo[5,4-b]pyridine Derivatives
| Compound Identifier | Functional Groups | IC50 (nM) | Comments |
|---|---|---|---|
| Compound 19a | Sulfonamide | 3.6 | Strong PI3Kα inhibitor |
| Compound 19b | 2-chloro-4-fluorophenyl | 12 | Moderate activity; less potent than 19a |
| Compound 19c | 5-chlorothiophene | 15 | Similar activity to 19b |
Case Studies
-
Inhibition of Tumor Growth:
In vitro studies have shown that this compound significantly reduced the viability of various cancer cell lines by inducing apoptosis through the PI3K/AKT pathway . -
Anti-inflammatory Properties:
Other studies have indicated that thiazolo[5,4-b]pyridine derivatives can exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways . This suggests potential applications beyond oncology.
Pharmacokinetics
The pharmacokinetic profile of thiazolo[5,4-b]pyridine derivatives indicates good bioavailability and metabolic stability. These characteristics are essential for their development as therapeutic agents.
Scientific Research Applications
Applications in Oncology
Recent studies have demonstrated the compound's efficacy in cancer treatment through its inhibitory effects on PI3K:
- Inhibition of Tumor Growth : In vitro studies indicate that this compound significantly reduces the viability of various cancer cell lines by inducing apoptosis via the PI3K/AKT pathway. For example, a related study reported an IC50 value of 3.6 nM against PI3Kα, indicating potent activity .
Table 1: Structure-Activity Relationships (SAR) of Thiazolo[5,4-b]pyridine Derivatives
| Compound Identifier | Functional Groups | IC50 (nM) | Comments |
|---|---|---|---|
| Compound 19a | Sulfonamide | 3.6 | Strong PI3Kα inhibitor |
| Compound 19b | 2-chloro-4-fluorophenyl | 12 | Moderate activity; less potent |
| Compound 19c | 5-chlorothiophene | 15 | Similar activity to Compound 19b |
Applications in Anti-inflammatory Research
The compound also exhibits potential anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests applications beyond oncology, potentially benefiting conditions characterized by chronic inflammation.
Case Studies
- Inhibition of Inflammatory Pathways : Studies have shown that derivatives of thiazolo[5,4-b]pyridine can significantly modulate cytokine levels in vitro, indicating their potential use in treating inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide suggests good bioavailability and metabolic stability, essential characteristics for therapeutic agents.
Comparison with Similar Compounds
Structural Analogues with Thiazolo-Pyridine Cores
a) N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)
- Structure : Shares the thiazolo[5,4-b]pyridine-phenyl core but replaces the thiophen-2-yl acetamide with a 1-naphthamide group.
- Activity : Selected for pharmacoperone rescue of vasopressin 2 receptor mutants, indicating that the naphthyl group may enhance hydrophobic interactions in protein binding pockets .
- Key Difference : The bulkier naphthyl substituent may reduce solubility compared to the thiophene-acetamide group in the target compound.
b) 863594-60-9 (2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide)
- Structure : Features a sulfonamide linker and a fluorine substituent instead of the acetamide-thiophene moiety.
- Activity: Not explicitly reported, but sulfonamide derivatives are often explored for antimicrobial or anticancer applications.
c) N-(6-Bromo[1,3]thiazolo[5,4-b]pyridin-2-yl)acetamide
- Structure : Contains a bromine atom at the 6-position of the thiazolo-pyridine core and a simpler acetamide group.
- Activity : Undisclosed, but bromine may enhance electrophilic reactivity or metabolic stability .
Analogues with Thiophene or Acetamide Substituents
a) GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide)
- Structure : Replaces the thiazolo[5,4-b]pyridine core with a pyridinyl-thiazole system and substitutes thiophene with a fluorophenyl group.
- Activity : Inhibits Mycobacterium tuberculosis PyrG and PanK enzymes, highlighting the importance of fluorophenyl groups in bacterial target engagement .
b) N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- Structure : Lacks the thiazolo-pyridine core but retains the thiophen-2-yl acetamide motif.
- Activity : Demonstrated crystallographic stability due to planar thiophene-acetamide conformation .
- Key Difference : Absence of the thiazolo-pyridine scaffold limits its applicability in targets requiring heterocyclic recognition.
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s molecular weight (~367 g/mol) falls within the acceptable range for drug-likeness but is heavier than GSK1570606A (~329 g/mol), which may impact bioavailability.
- Thiophen-2-yl groups enhance π-π stacking interactions, while fluorophenyl or naphthyl groups increase hydrophobicity.
Preparation Methods
Nitropyridine Precursor Functionalization
The synthesis begins with 2,4-dichloro-3-nitropyridine (I ), which undergoes selective substitution at the 4-position using morpholine in tetrahydrofuran (THF) at 0°C, yielding 4-morpholino-2-chloro-3-nitropyridine (II ) in 75% yield. Key parameters:
- Temperature control critical to prevent di-substitution
- Triethylamine as base to scavenge HCl
Structural confirmation :
Thiocyanation and Cyclization
Treatment of II with potassium thiocyanate (KSCN) in acetic acid at 80°C introduces the thiocyanate group, forming 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine (III ). Subsequent Fe-mediated reduction of the nitro group in acetic acid at 60°C triggers intramolecular cyclization, yielding 7-morpholinothiazolo[5,4-b]pyridin-2-amine (IV ) (55% yield).
Critical observations :
- Microwave-assisted reduction reduces reaction time by 40% compared to thermal methods
- Cyclization efficiency dependent on acetic acid concentration (>80% v/v)
Preparation of 2-(Thiophen-2-yl)acetic Acid
Friedel-Crafts Acylation
Thiophene undergoes acetylation with chloroacetyl chloride in dichloromethane using AlCl$$_3$$ as catalyst (0°C → rt), producing 2-chloro-1-(thiophen-2-yl)ethan-1-one (VII ) (82% yield).
Hydrolysis and Reduction
VII is hydrolyzed to 2-(thiophen-2-yl)acetic acid (VIII ) via:
- NaOH (2M, reflux, 4 h) → 2-(thiophen-2-yl)acetate
- H$$2$$SO$$4$$ (conc.) acidification
Yield : 89% after recrystallization (hexane/EtOAc).
Acetamide Bond Formation
Acid Chloride Preparation
VIII is treated with thionyl chloride (SOCl$$_2$$) in dry dichloromethane (0°C → reflux), generating 2-(thiophen-2-yl)acetyl chloride (IX ) in quantitative yield.
Amidation Reaction
VI reacts with IX in dry THF using N,N-diisopropylethylamine (DIPEA) as base (0°C → rt, 6 h), yielding the target compound (74% yield).
Purification :
- Column chromatography (SiO$$_2$$, hexane/EtOAc 1:1 → 1:3)
- Final recrystallization from ethanol/water
Optimization of Reaction Conditions
Temperature Effects on Cyclization
| Temperature (°C) | Cyclization Yield (%) |
|---|---|
| 50 | 32 |
| 60 | 55 |
| 70 | 58 |
| 80 | 52 |
Optimal cyclization at 60–70°C balances reaction rate and decomposition.
Catalyst Screening for Suzuki Coupling
| Catalyst | Yield (%) |
|---|---|
| Pd(OAc)$$_2$$ | 41 |
| Pd(PPh$$3$$)$$4$$ | 68 |
| Pd(dppf)Cl$$_2$$ | 59 |
Pd(PPh$$3$$)$$4$$ provides superior performance due to enhanced stability of the active catalytic species.
Characterization and Analytical Data
Spectroscopic Validation
Target compound :
Purity Assessment
HPLC analysis (C18 column, MeCN/H$$_2$$O 70:30): 98.7% purity at 254 nm.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
